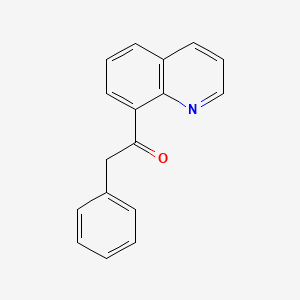
Ethanone, 2-phenyl-1-(8-quinolinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-(quinolin-8-yl)ethanone is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-1-(quinolin-8-yl)ethanone typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the reactants in a solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of quinoline derivatives, including 2-phenyl-1-(quinolin-8-yl)ethanone, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-phenyl-1-(quinolin-8-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
2-phenyl-1-(quinolin-8-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is no exception. It has been investigated for its potential use in drug development.
Mecanismo De Acción
The mechanism of action of 2-phenyl-1-(quinolin-8-yl)ethanone involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .
Comparación Con Compuestos Similares
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: Lacks the ethanone group but shares the quinoline and phenyl moieties.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of the ethanone group.
Uniqueness: 2-phenyl-1-(quinolin-8-yl)ethanone is unique due to the presence of both the phenyl and ethanone groups attached to the quinoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
90029-05-3 |
|---|---|
Fórmula molecular |
C17H13NO |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
2-phenyl-1-quinolin-8-ylethanone |
InChI |
InChI=1S/C17H13NO/c19-16(12-13-6-2-1-3-7-13)15-10-4-8-14-9-5-11-18-17(14)15/h1-11H,12H2 |
Clave InChI |
XDCOSIINRIGYJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)C2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


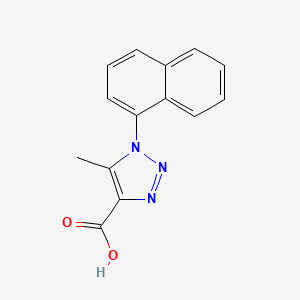
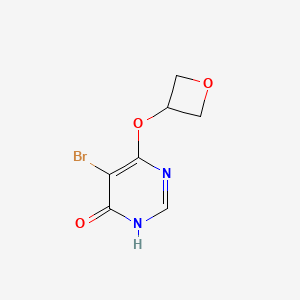
![9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one](/img/structure/B11865545.png)


![6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11865571.png)
![(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)(1,3-thiazol-5-yl)methanone](/img/structure/B11865575.png)
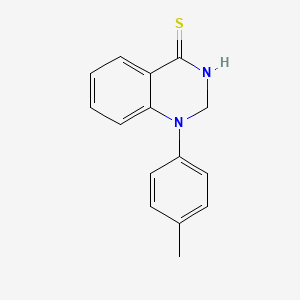
![2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-7-methyl-](/img/structure/B11865581.png)

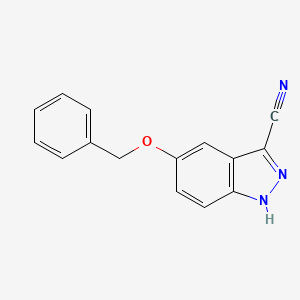
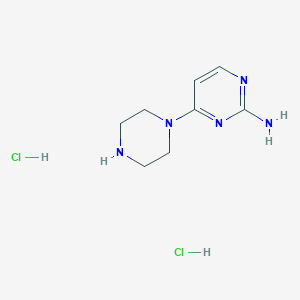
![1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline](/img/structure/B11865619.png)
![(3E)-N-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-1-en-3-imine](/img/structure/B11865632.png)
